molecular formula C20H21F3N2 B13479875 N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline

N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline

Cat. No.: B13479875
M. Wt: 346.4 g/mol
InChI Key: IHCCSFWGILYAIZ-IEOBYSDHSA-N
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Description

N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline is a complex organic compound characterized by its unique structure, which includes trifluoropropene and dimethylaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylaniline with a trifluoropropene derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The trifluoropropene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,4-dimethylaniline
  • N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,5-dimethylaniline

Uniqueness

The uniqueness of N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline lies in its specific structural configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

Molecular Formula

C20H21F3N2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[(E)-2-[(2,3-dimethylphenyl)iminomethyl]-3,3,3-trifluoroprop-1-enyl]-2,3-dimethylaniline

InChI

InChI=1S/C20H21F3N2/c1-13-7-5-9-18(15(13)3)24-11-17(20(21,22)23)12-25-19-10-6-8-14(2)16(19)4/h5-12,24H,1-4H3/b17-11+,25-12?

InChI Key

IHCCSFWGILYAIZ-IEOBYSDHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N/C=C(\C=NC2=CC=CC(=C2C)C)/C(F)(F)F)C

Canonical SMILES

CC1=C(C(=CC=C1)NC=C(C=NC2=CC=CC(=C2C)C)C(F)(F)F)C

Origin of Product

United States

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